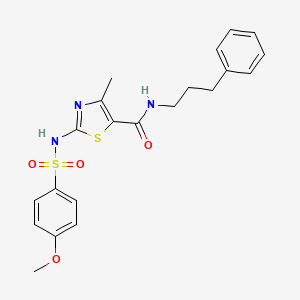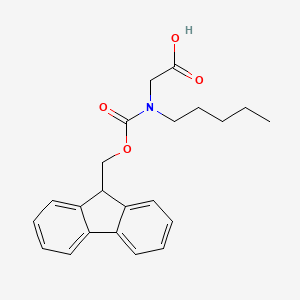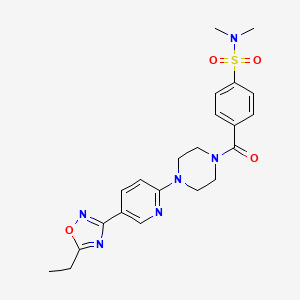
N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide is a complex organic compound featuring a pyrazole core, adorned with a cyclopropyl and trifluoromethyl group, linked to a furan-2-carboxamide chain. This structural complexity lends the molecule a unique set of properties, making it an object of interest in various fields such as medicinal chemistry, material science, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide generally follows multi-step synthetic procedures. Initial steps often involve the formation of the pyrazole ring through cyclization reactions involving diketones or enones. The introduction of the cyclopropyl and trifluoromethyl groups typically requires specialized reagents and conditions, such as cyclopropylboronic acid for cyclopropylation and trifluoromethylation reagents like Ruppert-Prakash reagent (CF3SiMe3). Final steps include coupling the pyrazole derivative with a furan-2-carboxylic acid derivative under peptide coupling conditions using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial-scale production of this compound may involve streamlined synthetic routes, optimized for cost, yield, and safety. Catalytic processes and high-throughput techniques are commonly employed to minimize resource usage and environmental impact. Solvent selection and recycling, as well as precise control of reaction parameters, are critical for the large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide can undergo a variety of chemical reactions, including:
Oxidation: Under oxidative conditions, the pyrazole ring and cyclopropyl group may be susceptible to cleavage or transformation, forming various oxidized products.
Reduction: The compound can be reduced under hydrogenation conditions to alter the pyrazole or furan moieties.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to functionalized derivatives.
Common Reagents and Conditions
Oxidation Reagents: KMnO4, CrO3, and peracids.
Reduction Reagents: H2 with Pd/C, LiAlH4.
Substitution Conditions: Friedel-Crafts conditions, nucleophiles like NaOEt.
Major Products
The major products from these reactions typically retain the core pyrazole-furan structure but feature various modifications that expand their chemical utility and application scope.
Scientific Research Applications
This compound has a broad spectrum of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and advanced materials.
Biology: Investigated for its biological activity, particularly as an enzyme inhibitor or receptor modulator.
Medicine: Explored for potential therapeutic applications in treating diseases due to its unique interactions with biological targets.
Industry: Utilized in the development of agrochemicals, polymers, and specialty chemicals.
Mechanism of Action
The biological activity of N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide is mediated through its interaction with molecular targets, such as enzymes, receptors, or nucleic acids. The compound's structure allows it to fit into the active sites of these targets, altering their function. Pathways involved may include inhibition of enzymatic activity, modulation of receptor signaling, or interference with nucleic acid processes.
Comparison with Similar Compounds
Compared to similar compounds, N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide stands out due to its unique trifluoromethyl group and cyclopropyl moiety. These functional groups impart distinct physicochemical properties, such as increased metabolic stability and enhanced binding affinity to biological targets.
Similar Compounds
N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide
N-(2-(5-cyclopropyl-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide
N-(2-(5-cyclopropyl-3-(methyl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide
These analogs share the core structure but vary in their substituents, leading to differences in their reactivity and application.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structural features and broad range of reactions make it a valuable tool for researchers and industrial chemists alike.
Properties
IUPAC Name |
N-[2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N3O2/c15-14(16,17)12-8-10(9-3-4-9)20(19-12)6-5-18-13(21)11-2-1-7-22-11/h1-2,7-9H,3-6H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOQTXUWWJPIMBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCNC(=O)C3=CC=CO3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2,5-dichloro-N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide](/img/structure/B2459872.png)
![3-(2-bromophenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide](/img/structure/B2459873.png)


![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}ethanediamide](/img/structure/B2459878.png)


![N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2459888.png)



![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)naphthalene-1-sulfonamide](/img/structure/B2459893.png)

![Methyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B2459895.png)
